2-(2,4-Difluorophenyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate 2-(2,4-Difluorophenyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16013933
InChI: InChI=1S/2C11H7F2N.C10H8N2.3F6P.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*1-7(2,3,4,5)6;/h2*1-7H;1-8H;;;;/q;;;3*-1;+3
SMILES:
Molecular Formula: C32H22F22IrN4P3
Molecular Weight: 1165.6 g/mol

2-(2,4-Difluorophenyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate

CAS No.:

Cat. No.: VC16013933

Molecular Formula: C32H22F22IrN4P3

Molecular Weight: 1165.6 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Difluorophenyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate -

Specification

Molecular Formula C32H22F22IrN4P3
Molecular Weight 1165.6 g/mol
IUPAC Name 2-(2,4-difluorophenyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate
Standard InChI InChI=1S/2C11H7F2N.C10H8N2.3F6P.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*1-7(2,3,4,5)6;/h2*1-7H;1-8H;;;;/q;;;3*-1;+3
Standard InChI Key MCXLALBHPRPNHD-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C2=C(C=C(C=C2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=C2)F)F.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound has the molecular formula C₃₂H₂₀F₁₀IrN₄P, comprising:

  • Two cyclometalated 2-(2,4-difluorophenyl)pyridine (dFppy) ligands

  • One 2,2'-bipyridine (bpy) ancillary ligand

  • A hexafluorophosphate (PF₆⁻) counterion .

The iridium(III) center adopts an octahedral geometry, with the dFppy ligands occupying equatorial positions and the bpy ligand in the axial plane . This configuration enhances metal-to-ligand charge transfer (MLCT) transitions, critical for its phosphorescent properties.

PropertyValueSource
Molecular Weight873.71 g/mol
AppearanceLight yellow to brown powder
Absorption Maximum (λ)500 nm (in CH₂Cl₂)
Melting Point250°C

Spectroscopic and Crystallographic Data

X-ray crystallography reveals bond lengths of 2.04–2.08 Å for Ir–N bonds and 2.12–2.15 Å for Ir–C bonds, consistent with strong metal-ligand interactions . The difluorophenyl groups induce steric and electronic effects that red-shift emission spectra compared to non-fluorinated analogs .

Synthesis and Purification

Synthetic Pathways

The complex is synthesized via a two-step procedure:

  • Cyclometalation: Reaction of IrCl₃·nH₂O with 2-(2,4-difluorophenyl)pyridine in a 3:1 molar ratio under refluxing ethylene glycol yields the tris-cyclometalated intermediate Ir(dFppy)₃ .

  • Ligand Exchange: Substitution of one dFppy ligand with 2,2'-bipyridine in the presence of AgPF₆ produces the final heteroleptic complex .

Purification and Characterization

Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) yields >95% purity. Mass spectrometry confirms the molecular ion peak at m/z = 874.08951 .

Photophysical Properties and Applications

Phosphorescence in OLEDs

The compound exhibits green phosphorescence (λem = 510–550 nm) with a quantum yield (Φ) of 0.42 in thin films, making it a dopant in OLED emissive layers . Its excited-state lifetime of 1.2 μs balances efficiency and stability, reducing triplet-triplet annihilation in devices .

Photoredox Catalysis

(Ir[dFppy]₂(bpy))PF₆ serves as a catalyst in:

  • Cross-coupling reactions: Mediates C–N bond formation via single-electron transfer (SET) mechanisms .

  • Organic synthesis: Enables α-alkylation of aldehydes under visible light irradiation .

ApplicationConditionsYield (%)
C–N Coupling450 nm LED, THF, rt78–92
Aldehyde Alkylation455 nm, DMF, 25°C85

Electrochemical Behavior

Cyclic voltammetry in acetonitrile reveals:

  • Oxidation Potential: +1.25 V vs. Fc+/Fc (Ir³⁺/Ir⁴⁺)

  • Reduction Potential: -1.83 V vs. Fc+/Fc (bpy ligand-centered) .
    The large HOMO-LUMO gap (3.08 eV) aligns with its visible-light absorption profile .

Recent Advances and Future Directions

Nitric Oxide Sensing

Functionalization with phenylenediamine moieties enables selective NO detection in live cells via luminescence turn-on (5-fold enhancement, LOD = 0.1 μM) .

Hybrid Materials

Embedding the complex in MOFs or polymers enhances thermal stability (Td > 300°C) for flexible OLED applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator